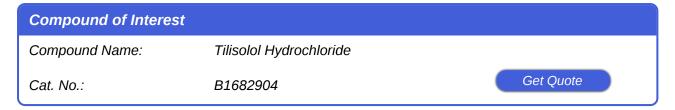


Tilisolol Hydrochloride: A Comprehensive Technical Guide to its Physicochemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilisolol Hydrochloride is a non-selective beta-adrenergic antagonist with vasodilatory properties, positioning it as a significant compound in the therapeutic landscape of cardiovascular diseases.[1][2] Its dual mechanism of action, involving both the blockade of beta-adrenergic receptors and the opening of ATP-sensitive potassium channels, distinguishes it from other beta-blockers and underscores its potential for targeted and effective treatment of conditions such as hypertension and angina pectoris.[1][2] This technical guide provides an indepth overview of the physicochemical properties, chemical structure, and key experimental methodologies related to Tilisolol Hydrochloride, offering a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development, formulation, and therapeutic efficacy. While specific experimental data for some properties of **Tilisolol Hydrochloride** are not extensively reported in publicly available literature, this section summarizes the known information and provides representative experimental protocols for their determination.



Structure and Molecular Formula

The chemical structure of Tilisolol reveals a substituted isoquinolinone core. The hydrochloride salt form is commonly used for pharmaceutical applications.

Chemical Structure: (Image of the chemical structure of **Tilisolol Hydrochloride** should be included here if possible. As a text-based AI, I cannot generate images. The IUPAC name provides the necessary information to draw the structure.)

IUPAC Name: (RS)-4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one hydrochloride[3]

Table 1: General Physicochemical Properties of Tilisolol Hydrochloride

Property	Value	Reference
Chemical Formula	C17H24N2O3 · HCl	[1]
Molecular Weight	340.85 g/mol	[1]
CAS Number	62774-96-3	[3]

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **Tilisolol Hydrochloride**. It is important to note that experimental values for solubility, pKa, and logP are not readily available in the cited literature. Therefore, this guide provides detailed, representative experimental protocols for their determination in the subsequent sections.

Table 2: Quantitative Physicochemical Data of Tilisolol Hydrochloride

Parameter	Value	Reference
Melting Point (°C)	203-205	[4]
Solubility	Data not available	
рКа	Data not available	-
logP	Data not available	-
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Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **Tilisolol Hydrochloride**. These protocols are based on standard pharmaceutical testing guidelines and can be adapted for specific laboratory conditions.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

The melting point of **Tilisolol Hydrochloride** can be determined using the capillary method as described in various pharmacopeias.

- Sample Preparation: A small amount of finely powdered **Tilisolol Hydrochloride** is introduced into a capillary tube, which is then sealed at one end. The powder is compacted by tapping the tube.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, when approaching the expected melting point.
- Observation: The temperature at which the substance begins to melt (the point of collapse)
 and the temperature at which it becomes completely liquid (the clear point) are recorded as
 the melting range.[5]

Determination of Solubility

Solubility is a crucial parameter that influences the bioavailability of a drug.

Methodology:

The equilibrium solubility of **Tilisolol Hydrochloride** can be determined using the shake-flask method.



- Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2
 to 7.4 to simulate the physiological pH range of the gastrointestinal tract.
- Procedure: An excess amount of Tilisolol Hydrochloride is added to a known volume of each buffer in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
- Sample Analysis: After reaching equilibrium, the solutions are filtered to remove undissolved solid. The concentration of **Tilisolol Hydrochloride** in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption and distribution.

Methodology:

Potentiometric titration is a standard method for pKa determination.

- Sample Preparation: A precise amount of Tilisolol Hydrochloride is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the titrand.
- Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
 The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[3][9][10][11]

Determination of logP



The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology:

The shake-flask method is the classical approach for determining the octanol-water partition coefficient.

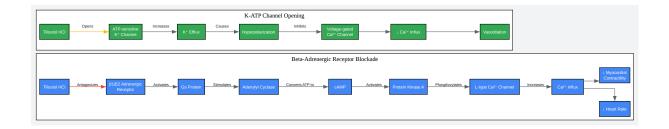
- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of Tilisolol Hydrochloride is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken until equilibrium is achieved, allowing the drug to partition between the two phases.
- Concentration Measurement: The concentration of Tilisolol Hydrochloride in both the noctanol and the aqueous phase is determined using a suitable analytical technique like HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[12][13][14][15]

Mechanism of Action and Signaling Pathway

Tilisolol Hydrochloride exerts its therapeutic effects through a dual mechanism of action. It acts as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors and also promotes vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][2]

Signaling Pathway of Tilisolol Hydrochloride





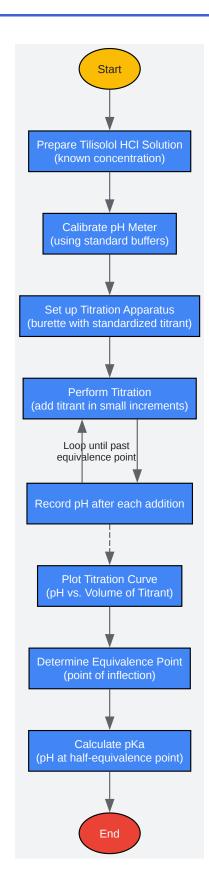
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Caption: Signaling pathway of **Tilisolol Hydrochloride**.

Experimental Workflow: Determination of pKa by Potentiometric Titration

The following diagram illustrates a typical workflow for determining the pKa of **Tilisolol Hydrochloride** using potentiometric titration.





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Caption: Workflow for pKa determination.



Conclusion

Tilisolol Hydrochloride is a promising cardiovascular agent with a unique pharmacological profile. This guide has provided a detailed overview of its known physicochemical properties and structure. While some experimental data remains to be fully elucidated in the public domain, the provided methodologies offer a solid foundation for researchers to conduct further investigations. The elucidation of its dual-action signaling pathway provides a clear rationale for its therapeutic effects. This comprehensive technical guide serves as a valuable resource for scientists and professionals engaged in the research and development of Tilisolol Hydrochloride and related compounds.

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